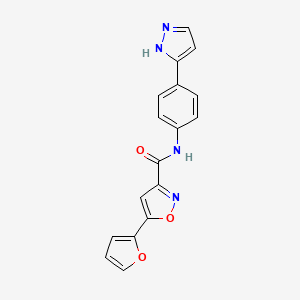

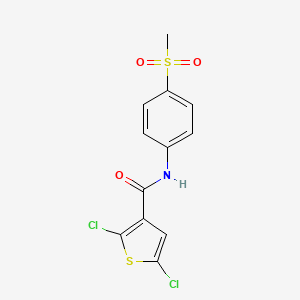

![molecular formula C14H12N4O2S B2944243 2-(1-苯基吡唑并[3,4-d]嘧啶-4-基)硫代乙酸甲酯 CAS No. 335223-40-0](/img/structure/B2944243.png)

2-(1-苯基吡唑并[3,4-d]嘧啶-4-基)硫代乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate” is a compound that belongs to the class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs . This class of compounds is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities . They are considered a milestone scaffold in the drug discovery process .

Synthesis Analysis

The synthesis of these compounds involves the creation of new aryl analogs . The analogs carry the pyrazolopyrimidine scaffold, which looks structurally very similar to tyrosine and receptor kinase inhibitors . The synthetic strategies adopted to obtain the target compounds are not explicitly mentioned in the retrieved papers .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazolopyrimidine scaffold . This scaffold is structurally very similar to tyrosine and receptor kinase inhibitors . The last part of the molecule is the nitrogenous linker (spacer) region with various lengths and heteroatom contents (amine, hydrazide, or thiosemicarbazide) .科学研究应用

发现有效的PDE抑制剂

研究发现了一组3-氨基吡唑并[3,4-d]嘧啶酮,包括与“2-(1-苯基吡唑并[3,4-d]嘧啶-4-基)硫代乙酸甲酯”相关的变体,它们是磷酸二酯酶1 (PDE1)的有效且选择性抑制剂。由于对所有其他PDE家族具有优异的选择性,并且在体内具有良好的疗效,这些抑制剂被考虑用于治疗与精神分裂症和阿尔茨海默病等神经退行性疾病相关的认知缺陷 (Li等,2016).

合成具有cGMP磷酸二酯酶抑制活性的吡唑并[3,4-d]嘧啶酮

已经合成了一系列6-苯基吡唑并[3,4-d]嘧啶酮,显示出对cGMP特异性(V型)磷酸二酯酶的特异性抑制。对该系列化合物进行了酶促和细胞活性以及体内口服降压活性的评估。该系列中的某些衍生物表现出出色的体内活性和良好的代谢稳定性 (Dumaitre & Dodic,1996).

抗炎和抗菌剂的开发

与“2-(1-苯基吡唑并[3,4-d]嘧啶-4-基)硫代乙酸甲酯”结构相关的化合物已被开发出来,具有显着的抗炎和抗菌活性。例如,合成了一系列7-三氟甲基吡唑并[1,5-a]嘧啶,显示出显着的抗炎活性,并对革兰氏阳性菌和致病真菌有良好的效果 (Aggarwal等,2014).

新合成和药理活性

研究探索了含有硫醚和芳基部分的新型二取代吡唑并[1,5-a]嘧啶、咪唑并[1,2-a]嘧啶和嘧啶并[1,2-a]苯并咪唑的合成。这些化合物已被表征并评估了它们的潜在药理活性,为治疗剂的开发提供了新的途径 (Li等,2012).

作用机制

Target of Action

Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit significant antiproliferative activities against various cancer cell lines . They are known to target protein kinases, which play active roles in cellular signal transduction pathways . These enzymes regulate many important cellular activities such as cell division, survival, and apoptosis .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their function . Protein kinases are enzymes that catalyze the phosphorylation processes in cells . By inhibiting these enzymes, the compound disrupts the normal signal transduction pathways within the cell, leading to changes in cell division, survival, and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein kinase signal transduction pathway . By inhibiting protein kinases, the compound disrupts the normal functioning of this pathway, leading to downstream effects such as altered cell division, survival, and apoptosis .

Pharmacokinetics

It is known that irreversible kinase inhibitors, a category to which this compound belongs, often show improved biochemical efficacy and good pharmacokinetic profiles .

Result of Action

The result of the compound’s action is a significant antiproliferative effect on cancer cells . This is achieved by disrupting the normal functioning of protein kinases, leading to changes in cell division, survival, and apoptosis .

未来方向

The future directions for these compounds involve further investigations into their anticancer effects . There is an urgent need for selective and potent novel anticancer agents, and these compounds represent a major route in the drug discovery process . Further studies are needed to fully understand their potential as anticancer agents .

属性

IUPAC Name |

methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-20-12(19)8-21-14-11-7-17-18(13(11)15-9-16-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJNBRSENFWZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

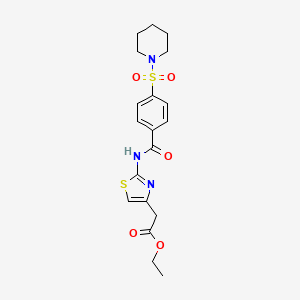

![Methyl 7-(methylthio)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B2944164.png)

![N-(3,5-dimethylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2944167.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide](/img/structure/B2944169.png)

![(11Z)-11-[(2-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2944173.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea](/img/structure/B2944174.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2944182.png)

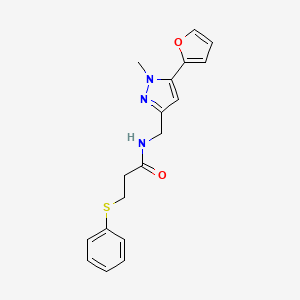

![N-(furan-2-ylmethyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2944183.png)